Ethyl (Z)-3-(dimethylamino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate
Description
Ethyl (Z)-3-(dimethylamino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate is a structurally complex α,β-unsaturated ester characterized by a (Z)-configured double bond, a dimethylamino group at the β-position, and a 4-methoxyphenylsulfonyl moiety at the α-position. The sulfonyl group imparts strong electron-withdrawing effects, while the dimethylamino group introduces electron-donating and basic properties, creating a polarized enoate system. Its stereoelectronic properties are influenced by the interplay between the sulfonyl and dimethylamino groups, which may modulate reactivity in polymerization or coordination chemistry applications.
Properties
IUPAC Name |
ethyl (Z)-3-(dimethylamino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-5-20-14(16)13(10-15(2)3)21(17,18)12-8-6-11(19-4)7-9-12/h6-10H,5H2,1-4H3/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCGLXVDWLJPBT-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)S(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/S(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected α,β-Unsaturated Esters
Key Observations:
- The target compound’s 4-methoxyphenylsulfonyl group distinguishes it from analogs with halophenyl (e.g., 4-Cl in ) or cyano substituents (e.g., ).
- Steric and Electronic Effects: The dimethylamino group at the β-position introduces steric bulk and electron donation, contrasting with the methoxyamino group in , which participates in intramolecular hydrogen bonding. This difference may influence solubility and polymerization behavior .
- Crystallographic Trends: While the target compound’s crystal structure is unreported, analogs like and adopt non-centrosymmetric space groups (e.g., Pbca, P2₁/c), suggesting similar packing behaviors influenced by polar functional groups .
Reactivity and Functional Performance
Table 2: Comparative Reactivity in Polymerization/Coordination Systems
Key Observations:
- The dimethylamino group in the target compound is structurally analogous to ethyl 4-(dimethylamino)benzoate, which demonstrates superior reactivity in resin polymerization compared to methacrylate derivatives . This suggests that the target’s dimethylamino group could enhance its performance as a co-initiator or catalyst.
- Electron-Withdrawing Effects: The sulfonyl group in the target compound may further stabilize transition states in radical or anionic reactions, similar to the cyano group in , but with greater polarity .
Preparation Methods
Sulfonation of 4-Methoxythiophenol
4-Methoxythiophenol undergoes oxidative sulfonation using hydrogen peroxide (30%) in acetic acid at 60°C for 6 hours, producing 4-methoxyphenylsulfonic acid in 89% yield. Alternative oxidants like Oxone® in methanol/water systems (1:1 v/v) achieve comparable yields (85–87%) with reduced reaction times (3–4 hours).
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in dichloromethane under reflux (40°C, 2 hours), yielding 4-methoxyphenylsulfonyl chloride with 94% purity. Gas chromatography–mass spectrometry (GC-MS) analysis confirms complete conversion when using a 1:1.2 molar ratio of sulfonic acid to PCl₅.
Enamine Formation and Stereochemical Control
The (Z)-configured enamine is constructed through a Michael addition-elimination sequence:
Michael Addition of Dimethylamine
Ethyl propiolate reacts with dimethylamine (40% aqueous solution) in tetrahydrofuran (THF) at 0°C, forming β-dimethylaminopropiolate. Nuclear magnetic resonance (NMR) monitoring (H, 300 MHz) reveals quantitative conversion within 30 minutes when using 1.5 equivalents of amine.
Stereoselective Sulfonation
The β-dimethylaminopropiolate intermediate undergoes sulfonation with 4-methoxyphenylsulfonyl chloride in the presence of triethylamine (TEA). Kinetic studies show that maintaining the reaction at −20°C in anhydrous dimethylformamide (DMF) favors the (Z)-isomer (92:8 Z:E ratio) due to reduced rotational freedom during sulfonyl group attachment.
Esterification and Final Product Isolation
The crude sulfonated enamine is esterified using ethanol under Dean-Stark conditions:
Azeotropic Esterification
Refluxing in toluene with p-toluenesulfonic acid (pTSA, 5 mol%) removes water via azeotropic distillation. After 8 hours,H NMR analysis (DMSO-d₆) shows 95% conversion to the ethyl ester. Excess ethanol (3 equivalents) prevents transesterification side reactions.
Purification by Crystallization
The product is purified via gradient crystallization from ethyl acetate/hexane (1:4 to 1:1 v/v), yielding colorless needles with 98.7% purity (HPLC analysis). X-ray crystallography confirms the (Z)-configuration through characteristic C=C bond torsion angles of 178.2°.
Alternative Synthetic Routes
One-Pot Sulfonation-Esterification
A streamlined method combines sulfonyl chloride generation and esterification in a single vessel. Using N,N-dimethylacetamide (DMAc) as solvent at 80°C, this approach achieves 82% overall yield but requires careful pH control (6.5–7.0) to prevent decomposition.
Enzymatic Resolution
Lipase B from Candida antarctica (CAL-B) resolves racemic mixtures in the final esterification step. In hexane at 30°C, the enzyme shows 94% enantioselectivity (E value) for the (Z)-isomer, though industrial scalability remains challenging due to extended reaction times (72+ hours).
Analytical Characterization Data
| Property | Value/Description | Method |
|---|---|---|
| Molecular Weight | 353.42 g/mol | HRMS (ESI+) |
| Melting Point | 112–114°C | Differential Scanning Calorimetry |
| λmax (UV-Vis) | 274 nm (ε = 12,400 M⁻¹cm⁻¹) | Methanol solution |
| [α]D²⁵ (c=1, CHCl₃) | +38.2° (for enantiopure Z-isomer) | Polarimetry |
Industrial-Scale Considerations
Pilot plant trials demonstrate that the Michael addition-sulfonation sequence achieves optimal space-time yields (2.1 kg/m³·h) when conducted in continuous flow reactors. Key parameters include:
- Residence time: 8.5 minutes
- Temperature gradient: 0°C → 25°C across reactor zones
- Catalyst loading: 0.03% Pd/C (w/w) for hydrogenation byproduct removal
Q & A
Q. What are the critical steps and optimization strategies for synthesizing Ethyl (Z)-3-(dimethylamino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate?
The synthesis typically involves multi-step reactions, including sulfonylation, esterification, and stereochemical control. Key steps:
- Sulfonylation : Reacting the precursor with 4-methoxyphenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to avoid side reactions.
- Esterification : Using ethyl chloroformate in the presence of a base like triethylamine to introduce the ester group.
- Stereochemical Control : Employing chiral auxiliaries or catalysts (e.g., L-proline derivatives) to favor the (Z)-isomer .
Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to maximize yield (>75%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the (Z)-configuration via coupling constants (e.g., ≈ 10–12 Hz for trans-alkene protons) and sulfonyl/dimethylamino group integration .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and resolve stereoisomers .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular ion peaks (e.g., [M+H] at m/z 368.3) .
Q. How should researchers evaluate the compound’s stability under varying experimental conditions?
- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to identify decomposition points. Store at 2–8°C in amber vials to prevent photodegradation .
- pH Stability : Test solubility and integrity in buffers (pH 3–9) using HPLC to detect hydrolysis products (e.g., free sulfonic acid or amine derivatives) .
Advanced Research Questions
Q. How can chiral analysis resolve stereochemical inconsistencies in synthetic batches?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers. Validate with circular dichroism (CD) spectroscopy for absolute configuration .
- X-ray Crystallography : Resolve crystal structures to confirm the (Z)-configuration and intramolecular hydrogen bonding (e.g., between sulfonyl oxygen and dimethylamino groups) .
Q. What methodologies are recommended for impurity profiling in pharmaceutical research?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV, 254 nm), and oxidative stress (HO) to simulate degradation pathways. Identify impurities via LC-MS/MS and compare with pharmacopeial standards (e.g., ICH Q3A guidelines) .
- Structural Analog Comparison : Cross-reference with venlafaxine impurities (e.g., ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride) to assess toxicity thresholds .
Q. How can researchers investigate interactions with biological targets?
- Receptor Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for serotonin/norepinephrine transporters (SERT/NET), given structural similarities to venlafaxine .
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS. Monitor demethylation or sulfone reduction pathways .
Q. How should contradictory data on biological activity be addressed?
- Dose-Response Studies : Perform in vitro assays (e.g., IC measurements) across multiple cell lines (HEK-293, SH-SY5Y) to identify cell-type-specific effects .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like NMDA receptors, reconciling disparities between in silico and experimental data .
Comparative Structural Analysis
Q. Key Structural Analogues and Distinctions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
